Extended π-Conjugation via Trans-Ethenyl Linker
The target compound features a trans-ethenyl (vinyl) bridge between the 4-nitroaniline donor and the cyclohexenone acceptor, extending the π-conjugation system by two sp² carbons compared to its closest analog, 5,5-dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one (CAS 24706-49-8). This structural difference is analogous to varying the conjugation length in a donor-π-acceptor system, a primary design parameter for second-order NLO chromophores. The established class-level relationship shows that increasing conjugation length in such systems correlates with enhanced molecular hyperpolarizability (β), a key NLO metric [1]. For example, in the related 3-(nitroanilino)cycloalk-2-en-1-one series, small structural modifications dictate whether a material crystallizes in a non-centrosymmetric (NLO-active) or centrosymmetric (NLO-inactive) space group [1].
| Evidence Dimension | π-conjugation pathway length (number of sp² carbons in linker) |
|---|---|
| Target Compound Data | 3 sp² carbons (C=C-C linker from enone to aniline ring) |
| Comparator Or Baseline | CAS 24706-49-8: 1 sp² carbon (direct amino link to cyclohexenone) |
| Quantified Difference | Extension by 2 sp² carbons in the conjugated path |
| Conditions | Structural comparison based on canonical SMILES; no experimental β-value or spectral data available for direct head-to-head comparison. |
Why This Matters
For researchers procuring a push-pull chromophore, the conjugation length is a critical design parameter; the vinylogous extension in this compound provides a distinct electronic structure that cannot be achieved by its simpler amino analog (CAS 24706-49-8) or its regioisomer (CAS 61997-86-2).
- [1] Huang, K.-S., Britton, D., Etter, M. C., & Byrn, S. R. (1996). Synthesis, polymorphic characterization and structural comparisons of the non-linear optically active and inactive forms of polymorphs of 3-(nitroanilino)cycloalk-2-en-1-one. Journal of Materials Chemistry, 6(2), 123–129. View Source
